molecular formula C16H25N3O2 B4688163 N-[3-(dimethylamino)propyl]-4-(4-morpholinyl)benzamide

N-[3-(dimethylamino)propyl]-4-(4-morpholinyl)benzamide

Cat. No. B4688163
M. Wt: 291.39 g/mol
InChI Key: HAKZRYWYMODPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylamino)propyl]-4-(4-morpholinyl)benzamide, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMABN is a benzamide derivative that was first synthesized in the early 1990s. Since then, it has been extensively studied for its unique properties and potential uses.

Mechanism of Action

N-[3-(dimethylamino)propyl]-4-(4-morpholinyl)benzamide works by binding to specific proteins and inducing a conformational change that results in a fluorescent signal. The exact mechanism of action is not fully understood, but it is believed to involve the formation of hydrogen bonds and other interactions between this compound and the target protein.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on cells or tissues. However, its use as a fluorescent probe may have indirect effects on cellular processes by allowing researchers to study protein-protein interactions and other biological processes in real-time.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[3-(dimethylamino)propyl]-4-(4-morpholinyl)benzamide is its high selectivity for specific proteins and other biomolecules. This allows researchers to study specific biological processes in detail and with high accuracy. Additionally, this compound is relatively easy to use and does not require any special equipment or expertise.
However, there are also some limitations to the use of this compound in lab experiments. For example, its fluorescent signal may be affected by environmental factors such as pH and temperature, which can make it difficult to obtain consistent results. Additionally, its use is limited to in vitro studies and cannot be used in vivo.

Future Directions

There are numerous potential future directions for research on N-[3-(dimethylamino)propyl]-4-(4-morpholinyl)benzamide. One area of interest is the development of new and improved fluorescent probes based on this compound. Researchers are also exploring the use of this compound in other fields, such as drug discovery and materials science. Additionally, there is ongoing research into the mechanism of action of this compound and its interactions with specific proteins and other biomolecules.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-4-(4-morpholinyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for detecting and imaging proteins and other biomolecules. This compound has been shown to selectively bind to specific proteins and produce a strong fluorescence signal, making it a useful tool for studying protein-protein interactions and other biological processes.

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-18(2)9-3-8-17-16(20)14-4-6-15(7-5-14)19-10-12-21-13-11-19/h4-7H,3,8-13H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKZRYWYMODPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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